Bibr 1532

Content Navigation

CAS Number

Product Name

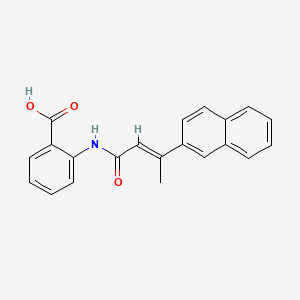

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Bibr 1532 is a synthetic, non-nucleosidic small molecule recognized as a potent and selective inhibitor of human telomerase (hTERT), the reverse transcriptase enzyme essential for telomere maintenance in approximately 85-95% of cancer cells. Unlike nucleoside analogs that target the enzyme's active site, Bibr 1532 operates through a mixed-type, non-competitive mechanism. It binds to a distinct allosteric, hydrophobic pocket on the thumb domain of the TERT catalytic subunit, thereby interfering with the enzyme's processivity rather than competing with dNTPs or the DNA primer. This specific mode of action makes it a widely used tool for studying the consequences of telomerase inhibition, such as induced telomere shortening and replicative senescence in cancer cell models.

References

- [1] Pascolo, E., Wenz, C., Lingner, J., Hauel, N., Priepke, H., Kauffmann, I., ... & Schnapp, A. (2002). Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate. Journal of Biological Chemistry, 277(18), 15566-15572.

- [2] Gollahon, L. S., & Holt, S. E. (2015). Structural basis of telomerase inhibition by the highly specific BIBR1532. Structure, 23(10), 1934-1942.

- [3] Damm, K., Hemmann, U., Garin-Chesa, P., Hauel, N., Kauffmann, I., Priepke, H., ... & Rettig, W. J. (2001). A highly selective telomerase inhibitor limiting human cancer cell proliferation. The EMBO journal, 20(24), 6958-6968.

- [6] opnMe, Boehringer Ingelheim. Telomerase Inhibitor BIBR1532.

Substituting Bibr 1532 with other classes of telomerase inhibitors is often unsuitable due to fundamental mechanistic differences. For instance, oligonucleotide-based inhibitors like Imetelstat target the RNA template component (hTR), while G-quadruplex stabilizers alter the DNA substrate structure; neither recapitulates Bibr 1532's direct, allosteric inhibition of the hTERT protein. Even close structural analogs may not serve as effective substitutes; BIBR1654, a related compound, is over 50 times less potent in enzymatic assays, making it a useful negative control but an inappropriate replacement for achieving maximal inhibition. This high potency and specific non-competitive binding to the hTERT thumb domain ensure that observed cellular effects, like telomere shortening, can be more directly attributed to the disruption of TERT's catalytic processivity, a level of mechanistic clarity not offered by functionally distinct inhibitor classes.

References

- [1] opnMe, Boehringer Ingelheim. Telomerase Inhibitor BIBR1532.

- [2] Pascolo, E., Wenz, C., Lingner, J., Hauel, N., Priepke, H., Kauffmann, I., ... & Schnapp, A. (2002). Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate. Journal of Biological Chemistry, 277(18), 15566-15572.

- [24] What are the new molecules for TERT inhibitors? Patsnap Synapse. Published March 11, 2025.

High Potency and Specificity in Enzymatic Assays

In cell-free enzymatic assays using nuclear extracts from HeLa cells, Bibr 1532 demonstrates potent inhibition of human telomerase (hTERT) with an IC50 value of 93 nM. This potency is highly selective. When tested against other critical enzymes, Bibr 1532 shows no significant inhibition of human RNA polymerase I, II, or III even at concentrations greater than 100 µM, indicating a selectivity window of over 1000-fold. This ensures that experimental results are attributable to telomerase inhibition, not off-target effects on general transcription machinery.

| Evidence Dimension | Enzyme Inhibition (IC50) |

| Target Compound Data | 93 nM (hTERT) |

| Comparator Or Baseline | Human RNA Polymerase I, II, III (>100,000 nM) |

| Quantified Difference | >1075-fold higher selectivity for hTERT over RNA polymerases |

| Conditions | Cell-free enzymatic assay with HeLa cell nuclear extracts for hTERT; standard assays for RNA polymerases. |

High selectivity minimizes confounding variables, ensuring that observed cellular effects are a direct consequence of telomerase inhibition, which is critical for data integrity and reproducibility.

Demonstrated Efficacy in Inducing Telomere Shortening in Cell-Based Models

Long-term treatment with Bibr 1532 leads to quantifiable telomere erosion in cancer cell lines. In a study using the GCT-derived cell line 2102EP, continuous culture with 10 µM Bibr 1532 over 300 population doublings reduced the average telomere length from 18.5 kb to 8.9 kb. In contrast, untreated control cells only experienced a reduction to 14.5 kb over the same period. This demonstrates the compound's direct functional impact on telomere maintenance within a cellular context, a critical endpoint for studies on cellular aging and senescence.

| Evidence Dimension | Telomere Length Reduction |

| Target Compound Data | 9.6 kb reduction (from 18.5 kb to 8.9 kb) |

| Comparator Or Baseline | Untreated Control: 4.0 kb reduction (from 18.5 kb to 14.5 kb) |

| Quantified Difference | 2.4-fold greater telomere shortening compared to untreated control |

| Conditions | 2102EP germ cell tumor cells cultured for 300 population doublings with 10 µM Bibr 1532. |

This provides direct evidence of the compound's intended biological activity in a long-term cell culture model, making it a reliable tool for researchers needing to induce and study the effects of telomere attrition.

Solubility and Formulation for In Vitro Use

Bibr 1532 exhibits poor aqueous solubility, a critical handling parameter for procurement and experimental design. However, it is readily soluble in dimethyl sulfoxide (DMSO) at concentrations of 30 mg/mL. For cell culture applications, a common procedure involves creating a concentrated stock in 100% DMSO and then diluting it into an aqueous buffer or medium. The solubility in a 1:1 mixture of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL. Awareness of these specific solubility characteristics is essential for preparing stable, effective working solutions and avoiding compound precipitation in experimental setups.

| Evidence Dimension | Solubility |

| Target Compound Data | 30 mg/mL (in DMSO); 0.5 mg/mL (in 1:1 DMSO:PBS) |

| Comparator Or Baseline | Poor aqueous solubility |

| Quantified Difference | High solubility in a common laboratory solvent (DMSO) enables the preparation of concentrated stock solutions for subsequent dilution. |

| Conditions | Standard laboratory conditions for solvent dissolution. |

Understanding the established solubility profile in standard lab solvents like DMSO allows for reliable stock preparation and reproducible dosing in cell-based assays, preventing experimental failure due to poor compound bioavailability.

Positive Control for Telomerase Inhibition Screening

Given its high potency (IC50 = 93 nM) and >1000-fold selectivity over essential polymerases, Bibr 1532 serves as a reliable positive control in high-throughput screening campaigns designed to identify novel telomerase inhibitors. Its well-characterized, non-competitive mechanism provides a clear benchmark for evaluating the potency and mechanism of new chemical entities.

Inducing Replicative Senescence in Cancer Cell Lines

Researchers studying cellular aging, genomic instability, or chemo-sensitization can use Bibr 1532 to reliably induce telomere shortening. Its demonstrated ability to significantly reduce telomere length over long-term cell culture allows for the creation of cell populations with critically short telomeres, providing a robust model system for investigating the downstream consequences of telomere dysfunction.

Mechanistic Studies of Allosteric Enzyme Regulation

As Bibr 1532 binds to a specific allosteric site on the hTERT thumb domain, it is an ideal chemical probe for investigating the regulation of telomerase activity. It can be used to study how interactions at sites distal to the catalytic core can modulate enzyme processivity and ribonucleoprotein complex stability.

Enhancing Radiosensitivity in Preclinical Cancer Models

Bibr 1532 has been shown to enhance the radiosensitivity of non-small cell lung cancer (NSCLC) cells at non-toxic doses. This application is relevant for preclinical studies aiming to find synergistic combinations, as Bibr 1532-mediated telomerase inhibition can increase radiation-induced telomere dysfunction and impair DNA damage repair pathways.

References

- [1] Damm, K., Hemmann, U., Garin-Chesa, P., Hauel, N., Kauffmann, I., Priepke, H., ... & Rettig, W. J. (2001). A highly selective telomerase inhibitor limiting human cancer cell proliferation. The EMBO journal, 20(24), 6958-6968.

- [2] opnMe, Boehringer Ingelheim. Telomerase Inhibitor BIBR1532.

- [3] Honecker, F., et al. (2007). Targeting telomerase activity by BIBR1532 as a therapeutic approach in germ cell tumors. International Journal of Oncology, 30(5), 1239-1245.

- [4] Pascolo, E., Wenz, C., Lingner, J., Hauel, N., Priepke, H., Kauffmann, I., ... & Schnapp, A. (2002). Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate. Journal of Biological Chemistry, 277(18), 15566-15572.

- [5] Ding, D., et al. (2019). BIBR1532, a Selective Telomerase Inhibitor, Enhances Radiosensitivity of Non-Small Cell Lung Cancer Through Increasing Telomere Dysfunction and ATM/CHK1 Inhibition. International Journal of Radiation Oncology, Biology, Physics, 105(4), 861-874.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Parsch D, Brassat U, Brümmendorf TH, Fellenberg J. Consequences of telomerase inhibition by BIBR1532 on proliferation and chemosensitivity of chondrosarcoma cell lines. Cancer Invest. 2008 Jul;26(6):590-6. doi: 10.1080/07357900802072905. PubMed PMID: 18584350.

3: El Daly H, Martens UM. Telomerase inhibition and telomere targeting in hematopoietic cancer cell lines with small non-nucleosidic synthetic compounds (BIBR1532). Methods Mol Biol. 2007;405:47-60. doi: 10.1007/978-1-60327-070-0_6. PubMed PMID: 18369817.

4: Mueller S, Hartmann U, Mayer F, Balabanov S, Hartmann JT, Brummendorf TH, Bokemeyer C. Targeting telomerase activity by BIBR1532 as a therapeutic approach in germ cell tumors. Invest New Drugs. 2007 Dec;25(6):519-24. Epub 2007 May 30. PubMed PMID: 17534576.

5: El-Daly H, Kull M, Zimmermann S, Pantic M, Waller CF, Martens UM. Selective cytotoxicity and telomere damage in leukemia cells using the telomerase inhibitor BIBR1532. Blood. 2005 Feb 15;105(4):1742-9. Epub 2004 Oct 26. PubMed PMID: 15507522.

6: Pascolo E, Wenz C, Lingner J, Hauel N, Priepke H, Kauffmann I, Garin-Chesa P, Rettig WJ, Damm K, Schnapp A. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate. J Biol Chem. 2002 May 3;277(18):15566-72. Epub 2002 Feb 19. PubMed PMID: 11854300.

Explore Compound Types